Cas no 1806170-95-5 (Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate)

Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate
-
- インチ: 1S/C11H11ClF3NO4/c1-2-19-9(17)3-6-7(4-12)8(5-16-10(6)18)20-11(13,14)15/h5H,2-4H2,1H3,(H,16,18)
- InChIKey: VREGIPBCHDHLIX-UHFFFAOYSA-N
- SMILES: ClCC1C(=CNC(C=1CC(=O)OCC)=O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 471
- XLogP3: 1.2
- トポロジー分子極性表面積: 64.599
Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029097214-1g |
Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate |
1806170-95-5 | 97% | 1g |
$1,579.40 | 2022-03-31 |
Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate 関連文献
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetateに関する追加情報
Research Brief on Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate (CAS: 1806170-95-5)
Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate (CAS: 1806170-95-5) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting neurological and inflammatory diseases. Recent studies have highlighted its significance in the design of novel pyridine-based derivatives with enhanced pharmacological properties. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.
The compound's structural features, including the chloromethyl and trifluoromethoxy groups, contribute to its reactivity and versatility in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of potent GABAA receptor modulators, which are being explored for their anxiolytic and anticonvulsant effects. The study reported a high-yield synthetic route using Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate, achieving a 78% yield under optimized conditions.
Further research has explored the compound's role in the development of anti-inflammatory agents. A 2024 paper in Bioorganic & Medicinal Chemistry Letters detailed its incorporation into pyridine-3-acetamide derivatives, which exhibited significant inhibition of COX-2 enzyme activity (IC50 = 0.45 μM). The trifluoromethoxy moiety was found to enhance metabolic stability, addressing a common limitation in earlier analogs. These findings underscore the compound's potential in designing next-generation NSAIDs with improved safety profiles.
In addition to its pharmacological applications, recent advancements in process chemistry have optimized the large-scale production of Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate. A patent filed in 2023 (WO2023/154672) describes a continuous-flow synthesis method that reduces hazardous waste generation by 40% compared to batch processes, while maintaining a purity of >99%. This innovation addresses both environmental concerns and the growing demand for this intermediate in drug discovery pipelines.
Ongoing research is investigating the compound's utility in targeted drug delivery systems. Preliminary data from a 2024 study presented at the American Chemical Society National Meeting suggests that its chloromethyl group can be functionalized to create pH-sensitive prodrugs, potentially improving the bioavailability of poorly soluble therapeutics. These developments position Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate as a multifaceted building block in modern medicinal chemistry.
In conclusion, recent studies have significantly expanded the understanding and applications of Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate (1806170-95-5) in pharmaceutical research. Its unique chemical properties continue to enable the development of novel therapeutic agents, while advancements in synthetic methodologies enhance its accessibility for both academic and industrial research. Future directions may focus on exploring its potential in additional therapeutic areas and further optimizing its synthetic pathways.
1806170-95-5 (Ethyl 4-(chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-3-acetate) Related Products
- 2248314-75-0(1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine)
- 1344205-95-3(N-(3-methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine)
- 2138334-89-9([8-(2-Methylbutan-2-yl)-1-oxaspiro[4.5]decan-4-yl]methanamine)
- 1020501-87-4(3-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine)
- 1823755-17-4(Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide)
- 939-53-7(N-(2-Aminoethyl)nicotinamide)
- 2870645-99-9(Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl]- )
- 1352512-45-8(Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine)
- 2287344-08-3(1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol)
- 824394-11-8(5-Isoxazolepropanoicacid, a-amino-3-carboxy-4,5-dihydro-, (aR,5R)-rel-)




